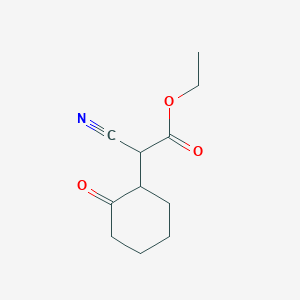

Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate

説明

Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate is a multifunctional organic compound characterized by a cyclohexyl ring substituted with a ketone (2-oxo group), a cyano (-CN) group, and an ethyl ester moiety. This structure combines electrophilic (ketone, ester) and nucleophilic (cyano) functionalities, making it versatile in synthetic chemistry. The cyano group likely enhances reactivity in nucleophilic additions or cyclization reactions, as seen in nitrile-containing intermediates used in peptide coupling .

特性

IUPAC Name |

ethyl 2-cyano-2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)9(7-12)8-5-3-4-6-10(8)13/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMZNOGLEGTNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Knoevenagel Condensation with Cyclohexanone Derivatives

The Knoevenagel condensation between ethyl cyanoacetate and 2-oxocyclohexanone represents a direct route. This reaction typically employs a base catalyst (e.g., piperidine or ammonium acetate) to deprotonate the active methylene group of ethyl cyanoacetate, enabling nucleophilic attack on the carbonyl carbon of 2-oxocyclohexanone. The resulting α,β-unsaturated nitrile intermediate undergoes tautomerization to yield the target compound.

Example Protocol :

-

Reactants : Ethyl cyanoacetate (1.0 equiv), 2-oxocyclohexanone (1.2 equiv)

-

Catalyst : Piperidine (0.1 equiv)

-

Solvent : Toluene or ethanol

-

Conditions : Reflux at 90–110°C for 6–12 hours

This method is limited by the availability of 2-oxocyclohexanone, which often requires pre-synthesis via oxidation or ketonization of cyclohexanol derivatives.

Alkylation of Ethyl Cyanoacetate

Alkylation with 2-oxocyclohexyl halides (e.g., bromide or chloride) offers a two-step pathway. Ethyl cyanoacetate is deprotonated using a strong base (e.g., NaH or LDA), followed by nucleophilic substitution with the halide.

Optimized Conditions :

-

Base : Sodium hydride (1.5 equiv) in THF at 0°C

-

Alkylating Agent : 2-Oxocyclohexyl bromide (1.1 equiv)

-

Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate

Challenges include the instability of 2-oxocyclohexyl halides and competing elimination reactions.

Cyclohexanone-Glyoxylic Acid Condensation

A patented method involves condensing cyclohexanone with glyoxylic acid derivatives under acidic conditions to form 2-(2-oxocyclohexyl)acetic acid intermediates, followed by esterification.

Key Steps :

-

Condensation : Cyclohexanone reacts with ethyl glyoxylate in toluene using ZrO₂ as a catalyst at 95°C.

-

Hydrolysis/Decarboxylation : The intermediate is treated with HCl to yield 2-oxocyclohexylacetic acid.

-

Esterification : Reaction with ethanol and H₂SO₄ produces the ethyl ester.

Yield : 70–85% after purification.

Advanced Methodologies

Radical Cyclization Approaches

Radical-mediated cyclization of α-cyanoacrylates with cyclohexene derivatives has been explored for stereocontrol. For example, using AIBN as an initiator and Bu₃SnH as a hydrogen donor, ethyl cyanoacrylate derivatives undergo cyclohexane ring formation.

Conditions :

Enzymatic Asymmetric Synthesis

Lipase-catalyzed kinetic resolution enables enantioselective synthesis. For instance, Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (R)-enantiomer of racemic ethyl 2-cyano-2-(2-oxocyclohexyl)acetate in a biphasic system.

Parameters :

-

Enzyme : PFL (10 mg/mmol substrate)

-

Solvent : Phosphate buffer (pH 7.0)/diisopropyl ether

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Knoevenagel Condensation | One-step, high atom economy | Requires pre-formed 2-oxocyclohexanone | 60–75% |

| Alkylation | Modular, scalable | Low yields due to side reactions | 50–65% |

| Glyoxylic Acid Route | High purity, industrial feasibility | Multi-step, long reaction times | 70–85% |

| Radical Cyclization | Stereochemical control | Toxic reagents (Bu₃SnH) | 55–60% |

Mechanistic Insights

Knoevenagel Pathway

The base abstracts the α-hydrogen of ethyl cyanoacetate, generating a resonance-stabilized enolate. This attacks the electrophilic carbonyl carbon of 2-oxocyclohexanone, followed by dehydration to form the α-cyano-α,β-unsaturated ester. Tautomerization via keto-enol shifts stabilizes the product.

Acid-Catalyzed Esterification

Protonation of the carboxylic acid intermediate (from hydrolysis) enhances electrophilicity, facilitating nucleophilic attack by ethanol. Sulfuric acid acts as both catalyst and dehydrating agent, shifting equilibrium toward ester formation.

Industrial-Scale Considerations

Patented protocols emphasize cost-effective catalysts (e.g., ZrO₂) and solvent recycling. For example, toluene is recovered via distillation after the condensation step, reducing waste. Continuous-flow systems have been proposed to enhance throughput in radical-based syntheses.

Emerging Techniques

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the cyano group.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of amides or other ester derivatives.

科学的研究の応用

Chemistry:

Synthesis of heterocyclic compounds: The compound is used as a building block in the synthesis of various heterocycles, such as pyrazoles and oxazoles.

Organic synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

Biology and Medicine:

Drug development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry:

Adhesives and coatings: The compound is used in the formulation of specialty adhesives and coatings due to its reactive functional groups.

作用機序

The mechanism of action of Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, such as enzymes or receptors, leading to its biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 2-cyano-2-(2-oxocyclohexyl)acetate is highlighted through comparisons with analogs (Table 1):

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings :

Structural Impact on Reactivity: The 2-oxocyclohexyl group in the target compound provides a rigid, planar ketone, enhancing stability compared to cyclopentyl analogs (e.g., Ethyl 2-(2-oxocyclopentyl)acetate), which exhibit higher ring strain . The cyano group distinguishes it from non-nitrile analogs (e.g., Methyl 2-(2-oxocyclohexyl)acetate), enabling participation in nucleophilic additions or cyclizations .

Synthetic Efficiency: Cyclohexanone-derived intermediates (e.g., ethyl 2-oxo-2-(2-oxocyclohexyl)acetate) are synthesized in higher yields (75%) compared to cycloheptanone analogs (68%) due to lower raw material costs and optimized reaction conditions .

Functional Group Trade-offs: Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability . Ketone Position: Ethyl 3-oxocyclohexane-1-carboxylate, with a ketone at the 3-position, shows distinct reactivity in enolate chemistry compared to the 2-oxo isomer .

Applications: The cyano group in the target compound aligns with reagents like OxymaPure, which improve coupling efficiency in peptide synthesis .

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate, and what factors influence yield optimization?

The synthesis typically involves a multi-step process starting with cyclohexanone derivatives and ethyl cyanoacetate. A key step is the Knoevenagel condensation, where the cyano group facilitates nucleophilic attack on the carbonyl carbon of cyclohexanone. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine) critically impact yield. For example, polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures above 80°C may promote side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

- NMR spectroscopy : and NMR identify protons and carbons adjacent to the cyano and ester groups. The cyclohexyl ring protons appear as multiplet signals (δ 1.2–2.5 ppm) .

- IR spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) confirm functional groups .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related cyanoacetate derivatives .

- HPLC : Assesses purity (>95% typical) using reverse-phase C18 columns and UV detection at 210 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store in sealed, light-resistant containers under inert gas (N) at 2–8°C. The ester group is prone to hydrolysis in humid environments, so desiccants (e.g., silica gel) are advised. Stability tests show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective routes employ chiral catalysts or auxiliaries. For example:

- Organocatalytic asymmetric Knoevenagel condensation : Using L-proline derivatives (20 mol%) in THF at 25°C achieves >90% enantiomeric excess (ee) .

- Raney nickel-mediated cyclization : Converts nitrile intermediates into enantiomerically pure cyclohexyl derivatives via hydrogenation (30–50 psi H, 60°C) .

- Chiral HPLC : Separates enantiomers post-synthesis using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .

Q. How can contradictory kinetic data in reaction mechanisms involving this compound be resolved?

Contradictions often arise from solvent effects or competing pathways. Methodological approaches include:

- Isotopic labeling : Track in ester hydrolysis to distinguish nucleophilic vs. general base mechanisms .

- DFT calculations : Model transition states to identify rate-determining steps. For example, simulations show that polar solvents stabilize zwitterionic intermediates in Knoevenagel reactions .

- In situ monitoring : Use real-time IR or Raman spectroscopy to detect transient intermediates .

Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs). The LUMO (-2.1 eV) localizes on the cyano group, indicating electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。